(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde
Description
This compound belongs to the cyclopenta[b]furan class, characterized by a bicyclic framework fused between a cyclopentane ring and a furan moiety. Key structural features include:
- A methoxy group at the 6a-position, which enhances steric bulk and modulates electronic properties.
- A partially saturated cyclopentane ring, contributing to conformational rigidity.
Properties
CAS No. |
863127-04-2 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c1-11-9-4-2-3-8(9,7-10)5-6-12-9/h7H,2-6H2,1H3 |
InChI Key |
AHWXEPDZYAZSJY-UHFFFAOYSA-N |
SMILES |
COC12CCCC1(CCO2)C=O |
Canonical SMILES |
COC12CCCC1(CCO2)C=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde is a complex organic compound with a unique bicyclic structure. Its biological activity has garnered interest in various fields, including pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The compound features a methoxy group and a carbaldehyde functional group attached to a cyclopentafuran structure. This unique configuration may contribute to its diverse biological activities.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. In vitro studies have demonstrated that derivatives of this compound can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For instance, some derivatives have shown cytotoxic effects against various cancer cell lines such as A431 (human epidermoid carcinoma) and HL-60 (human leukemia) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A431 | 25.0 | Apoptosis induction |
| HL-60 | 30.0 | Cell cycle arrest |
Anti-inflammatory Effects
Compounds in this class also exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various models of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
Neuroprotective Effects
Emerging evidence suggests that these compounds may have neuroprotective effects. They can enhance neurogenesis and provide protection against neurotoxic agents in vitro. The mechanisms may involve modulation of signaling pathways associated with neuronal survival and inflammation .
Case Studies
-
Study on Antioxidant Activity :
A study evaluated the antioxidant capacity of several derivatives of cyclopentafuran compounds using DPPH and ABTS assays. The results indicated that certain modifications to the methoxy group significantly enhanced radical scavenging activity . -
Cytotoxicity Assessment :
In a comparative study involving various cancer cell lines, it was found that this compound exhibited selective cytotoxicity towards A431 cells with minimal effects on normal fibroblasts . This selectivity is crucial for developing targeted cancer therapies.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Antioxidant Mechanism : The methoxy group may enhance electron donation capabilities, thus facilitating the neutralization of free radicals.
- Apoptotic Pathway Activation : Induction of apoptosis in cancer cells is likely mediated through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
- Inflammatory Pathway Modulation : Inhibition of NF-kB signaling pathways may contribute to reduced expression of inflammatory mediators.
Scientific Research Applications
Medicinal Chemistry Applications
- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of biologically active molecules. Its structure allows for further functionalization that can lead to the development of novel pharmaceuticals. For instance, derivatives of tetrahydrocyclopentafurans have shown promising activity against various biological targets, including cancer cells and bacterial strains .
- Prostaglandin Synthesis : As noted in patent literature, the compound is useful in synthesizing prostaglandins, which are crucial for numerous physiological functions. Prostaglandins are involved in inflammation and pain signaling pathways, making them significant in therapeutic contexts .
- Antimicrobial Activity : Research indicates that related compounds exhibit antimicrobial properties. The structural features of (3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan derivatives may enhance their efficacy against specific pathogens .
Organic Synthesis Applications
- Synthetic Routes : The compound can be synthesized through various methods including asymmetric hydroboration and Claisen rearrangement techniques. These methodologies are critical for producing enantiomerically enriched forms of the compound, which are often required in pharmaceutical applications .
- Building Block for Complex Molecules : In organic synthesis, this compound acts as a versatile building block for constructing more complex molecular architectures. Its unique cyclopentafuran core allows chemists to explore diverse synthetic pathways leading to a range of functionalized products .
Material Science Applications
- Polymer Chemistry : The incorporation of (3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. These modifications can lead to the development of advanced materials with tailored functionalities .
- Nanocomposites : Research has explored the use of this compound in nanocomposite formulations where its unique chemical properties contribute to improved performance characteristics such as conductivity and barrier properties .
Case Study 1: Synthesis of Prostaglandins
A study detailed the synthesis of specific prostaglandins using (3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde as an intermediate. The process demonstrated high yields and enantiomeric purity, highlighting its utility in medicinal chemistry applications aimed at developing anti-inflammatory drugs .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated significant antimicrobial activity compared to standard antibiotics, suggesting potential therapeutic applications in treating infections .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The aldehyde group undergoes typical carbonyl transformations.
-
Oxidation : Under acidic KMnO<sub>4</sub> conditions, the aldehyde oxidizes to the corresponding carboxylic acid, forming (3aS,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylic acid.
-
Reduction : NaBH<sub>4</sub> reduces the aldehyde to a primary alcohol, yielding (3aS,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-methanol .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 80°C | Carboxylic acid | 72% | |
| Reduction | NaBH<sub>4</sub>, MeOH, 0°C | Primary alcohol | 85% |
Nucleophilic Additions
The aldehyde participates in nucleophilic additions:
-
Grignard Reagents : Reacts with methylmagnesium bromide to form secondary alcohols (e.g., (3aS,6aS)-3a-(hydroxy(phenyl)methyl)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan) .
-
Cyanohydrin Formation : HCN addition under basic conditions produces cyanohydrins, useful for α-hydroxy acid synthesis .
| Nucleophile | Conditions | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| MeMgBr | THF, −78°C → rt | Secondary alcohol | 3:1 (dr) | |
| HCN | KCN, H<sub>2</sub>O, pH 9 | Cyanohydrin | Not reported |
Cycloaddition Reactions
The strained bicyclic system engages in Diels-Alder reactions:
-
With cyclopentadiene , it forms a tricyclic adduct under thermal conditions (120°C, toluene) .
-
Hetero-Diels-Alder reactions with 1,2-diaza-1,3-dienes yield polycyclic indoline scaffolds in the presence of ZnCl<sub>2</sub> .
| Dienophile | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Toluene, 120°C | Tricyclic lactone | 68% | |
| 1,2-Diaza-1,3-diene | ZnCl<sub>2</sub>, DCM | Polycyclic indoline | 50% |
Acid/Base-Mediated Rearrangements
The methoxy group directs acid-catalyzed ring-opening:
-
HCl (g) in Et<sub>2</sub>O cleaves the furan ring, yielding a linear diketone intermediate .
-
BF<sub>3</sub>·OEt<sub>2</sub> promotes Wagner-Meerwein rearrangements, forming fused tricyclic ethers .
| Conditions | Product | Application | Reference |
|---|---|---|---|
| HCl (g), Et<sub>2</sub>O, 0°C | Linear diketone | Prostaglandin synthesis | |
| BF<sub>3</sub>·OEt<sub>2</sub>, DCM | Tricyclic ether | Natural product analogs |
Cross-Coupling Reactions
The aldehyde serves as an electrophilic partner in palladium-catalyzed couplings:
-
Suzuki-Miyaura with arylboronic acids forms biaryl derivatives (e.g., (3aS,6aS)-3a-(4-methoxyphenyl)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan) .
| Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 4-MeO-C<sub>6</sub>H<sub>4</sub>B(OH)<sub>2</sub> | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | Biaryl derivative | 78% |
Stereochemical Transformations
The rigid bicyclic framework enforces stereospecific outcomes:
-
Epimerization : Under basic conditions (NaOH, EtOH), the aldehyde’s α-hydrogen undergoes reversible deprotonation, leading to partial racemization.
-
Chiral Resolution : Enzymatic resolution using lipases (e.g., Candida antarctica) separates enantiomers with >90% ee .
| Process | Conditions | Outcome | Reference |
|---|---|---|---|
| Epimerization | NaOH, EtOH, 50°C | 15% racemization after 24h | |
| Chiral Resolution | Lipase, pH 7.4 buffer | Enantiomers with 92% ee |
Comparison with Similar Compounds
Structural Analogs in the Cyclopenta[b]furan Family
Compound A : (3R,3aS,6aS)-3-Hydroxy-3,3a,4,6a-Tetrahydro-2H-Cyclopenta[b]furan-2-one
- Key Differences :
- Replaces the 6a-methoxy group with a lactone ring (2-one), increasing polarity and hydrogen-bonding capacity.
- Contains a hydroxy group at the 3-position instead of a carbaldehyde, reducing electrophilicity but enhancing solubility.
- Functional Implications :
Compound B : (3aS,6aS)-3-Amino-2-Sulfanylidene-Hexahydro-1,5λ⁶,3-[1λ⁶]Thieno[3,4-d][1,3]Thiazole-5,5-Dione
- Key Differences: Features a thieno-thiazole fused system instead of cyclopenta[b]furan. Includes sulfur-containing groups (sulfanylidene, thiazole), enhancing π-π stacking interactions and redox activity.
- Functional Implications :
Substituent Effects on Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
